molecular formula C15H17N3O2S B6079120 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B6079120
M. Wt: 303.4 g/mol
InChI Key: MMWLLKSWYBZISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as Epetraborole, is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria.

Mechanism of Action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide inhibits bacterial protein synthesis by binding to the editing site of the leucyl-tRNA synthetase, which is responsible for proofreading the aminoacylation of tRNAs. This results in the accumulation of uncharged tRNAs, which triggers the bacterial stringent response and leads to the inhibition of protein synthesis.
Biochemical and Physiological Effects
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been shown to have a low toxicity profile and minimal impact on human cells. It has also been shown to have a broad-spectrum antibacterial activity against gram-positive bacteria, including MRSA and Streptococcus pyogenes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its broad-spectrum antibacterial activity and low toxicity profile, which makes it an ideal candidate for the development of new antibiotics. However, its limited activity against gram-negative bacteria and potential for the development of resistance are some of the limitations that need to be addressed.

Future Directions

There are several future directions for the development of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, including the optimization of its pharmacokinetic properties, the exploration of its potential for the treatment of other bacterial infections, and the development of combination therapies to overcome the potential for the development of resistance. Another promising direction is the development of analogs of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide with improved antibacterial activity and pharmacokinetic properties.
Conclusion
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is a novel boron-containing antibiotic that has been recently approved by the FDA for the treatment of acute bacterial skin and skin structure infections caused by gram-positive bacteria. Its broad-spectrum antibacterial activity, low toxicity profile, and unique mechanism of action make it an ideal candidate for the development of new antibiotics. However, its limitations and potential for the development of resistance need to be addressed through further research and development.

Synthesis Methods

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to obtain the intermediate product. The intermediate product is then reacted with boron trifluoride etherate to form 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. It has been shown to inhibit bacterial protein synthesis by binding to the bacterial leucyl-tRNA synthetase, which is essential for the incorporation of leucine into proteins.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(16-11)21-9-14(20)17-12-7-5-4-6-10(12)2/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLLKSWYBZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.